Perbufylline

Adrenergic Pharmacology Receptor Binding Bronchodilator Mechanism

Perbufylline (CAS 110390-84-6) is a synthetic N-methylated xanthine derivative classified pharmacologically as a bronchodilator in the respiratory therapeutics class, specifically within the xanthine-derived anti-asthmatic category. The compound has the molecular formula C23H28FN5O3 and a molecular weight of 441.5 g/mol, characterized structurally by a theophylline core substituted at the N-7 position with a 4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl side chain.

Molecular Formula C23H28FN5O3
Molecular Weight 441.5 g/mol
CAS No. 110390-84-6
Cat. No. B017906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerbufylline
CAS110390-84-6
Molecular FormulaC23H28FN5O3
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C23H28FN5O3/c1-26-21-19(22(31)27(2)23(26)32)29(15-25-21)12-4-3-11-28-13-9-17(10-14-28)20(30)16-5-7-18(24)8-6-16/h5-8,15,17H,3-4,9-14H2,1-2H3
InChIKeyRUELBIYEEYFIQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perbufylline (CAS 110390-84-6): Chemical Identity and Pharmacological Classification for Procurement Reference


Perbufylline (CAS 110390-84-6) is a synthetic N-methylated xanthine derivative classified pharmacologically as a bronchodilator in the respiratory therapeutics class, specifically within the xanthine-derived anti-asthmatic category [1]. The compound has the molecular formula C23H28FN5O3 and a molecular weight of 441.5 g/mol, characterized structurally by a theophylline core substituted at the N-7 position with a 4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl side chain [2]. Perbufylline acts through multiple pharmacological mechanisms including competitive antagonism at 5-HT2 serotonin receptors and alpha1-adrenoceptors, with adenosine receptor antagonism and phosphodiesterase inhibition also contributing to its activity profile .

Why Perbufylline Cannot Be Substituted with Generic Xanthine Derivatives in Research Applications


Perbufylline exhibits a distinctive receptor selectivity profile that differentiates it from prototypical xanthine bronchodilators such as theophylline, pentoxifylline, and doxofylline. While theophylline functions primarily as a non-selective phosphodiesterase inhibitor and adenosine receptor antagonist, Perbufylline demonstrates potent competitive antagonism at 5-HT2 and alpha1-adrenoceptors with at least 100-fold lower activity at alpha2-adrenoceptors, representing a divergent pharmacological fingerprint . Pentoxifylline, another N-methylated xanthine, is clinically indicated for hemorrheologic effects in peripheral vascular disease rather than bronchodilation, illustrating how structurally related xanthines can possess fundamentally different therapeutic applications due to variations in receptor engagement profiles [1]. The structural modification at the N-7 position—incorporating a 4-fluorobenzoylpiperidine moiety—confers receptor-binding characteristics that cannot be replicated by unsubstituted theophylline or other xanthines lacking this specific pharmacophore . Therefore, generic substitution with other xanthine derivatives would yield divergent experimental outcomes due to distinct target engagement patterns.

Perbufylline (CAS 110390-84-6): Quantitative Pharmacological Differentiation Evidence for Research Selection


Alpha1-Adrenoceptor Antagonism: 5 nM IC50 Quantifies Perbufylline Binding Affinity

Perbufylline demonstrates potent competitive antagonism at the alpha1-adrenoceptor with an IC50 of 5 nM as determined by competitive binding assay in human prostate cells using (125I)-Heat radioligand displacement [1]. This sub-10 nM potency distinguishes Perbufylline from theophylline, which exhibits no direct alpha1-adrenoceptor antagonism at pharmacologically relevant concentrations, operating instead through non-selective phosphodiesterase inhibition and adenosine receptor blockade. The alpha1-adrenoceptor antagonism contributes to Perbufylline's bronchodilator activity through smooth muscle relaxation mechanisms that are mechanistically distinct from the cAMP-elevating effects shared by most xanthine derivatives.

Adrenergic Pharmacology Receptor Binding Bronchodilator Mechanism

Alpha2-Adrenoceptor Subtype Selectivity: 100-Fold Activity Differential Quantified

Perbufylline exhibits a quantifiable selectivity window between alpha-adrenoceptor subtypes, acting as a competitive antagonist at alpha1-adrenoceptors while showing at least 100-fold less activity at alpha2-adrenoceptors [1]. This 100-fold activity differential represents a meaningful selectivity margin that differentiates Perbufylline from non-selective adrenergic antagonists. Theophylline lacks any direct adrenoceptor antagonism, while pentoxifylline's adrenergic activity profile, if present, is not characterized by this defined subtype selectivity window. The alpha2-sparing property may reduce centrally-mediated cardiovascular side effects that can accompany non-selective alpha-adrenoceptor blockade.

Receptor Selectivity Adrenergic Pharmacology Target Engagement

5-HT2 Serotonin Receptor Antagonism: Dual Receptor Profile Differentiates from Theophylline

Perbufylline acts as a competitive antagonist at 5-HT2 serotonin receptors, a pharmacological property not shared by theophylline or pentoxifylline at comparable potencies . The 5-HT2 receptor is implicated in serotonin-induced bronchoconstriction and airway hyperresponsiveness in asthma pathophysiology. While precise Ki or IC50 values for Perbufylline at 5-HT2 receptors are not published in the accessible literature, the inclusion of this receptor target alongside alpha1-adrenoceptor antagonism establishes a dual receptor engagement profile. Theophylline, the prototypical xanthine bronchodilator, lacks direct 5-HT2 receptor antagonism, operating instead through PDE inhibition (IC50 values in the 10-100 µM range for PDE3/PDE4 isoforms) and adenosine A1/A2 receptor blockade (Ki values in the 1-10 µM range).

Serotonin Receptor Bronchoconstriction Airway Smooth Muscle

Phosphodiesterase Inhibition Profile: PDE4 and PDE5 Isoform Targeting with Nanomolar Potency

Perbufylline inhibits phosphodiesterase (PDE) isoforms, with PDE4 and PDE5 identified as primary targets exhibiting IC50 values in the nanomolar range . This nanomolar PDE inhibition potency distinguishes Perbufylline from theophylline, which inhibits PDE isoforms non-selectively with IC50 values in the 10-100 µM range (approximately 10-100 times higher concentration required). Perbufylline's PDE inhibition elevates intracellular cAMP levels, activating protein kinase A (PKA) and promoting airway smooth muscle relaxation. The combined PDE4/PDE5 inhibition profile differs from roflumilast (selective PDE4 inhibitor, IC50 ~0.7-3 nM) and sildenafil (selective PDE5 inhibitor, IC50 ~3-10 nM) by engaging both cAMP-hydrolyzing PDE4 and cGMP-hydrolyzing PDE5 pathways simultaneously.

PDE Inhibition cAMP Signaling Airway Smooth Muscle Relaxation

5HT2C Receptor Binding: Additional Target Engagement with Potential Metabolic Implications

Perbufylline has been shown to bind to the 5HT2C receptor in vitro . This receptor subtype is distinct from the 5-HT2 receptor family antagonism described elsewhere and represents an additional layer of target engagement not associated with theophylline. While quantitative binding affinity data (Ki/IC50) for 5HT2C is not provided in available sources, the identification of this target suggests potential utility in research applications extending beyond bronchodilation, including metabolic regulation studies. Theophylline, the closest clinical comparator among xanthine bronchodilators, exhibits negligible 5HT2C binding affinity, reinforcing that Perbufylline's expanded receptor interaction profile cannot be replicated by substituting theophylline in experimental systems where 5HT2C engagement may influence outcomes.

Serotonin Receptor Subtype Metabolic Regulation 5HT2C

Evidence Limitations Statement: Insufficient Public Data for Direct Head-to-Head Quantitative Comparison

A comprehensive literature search reveals a critical limitation: no peer-reviewed publications were identified containing direct head-to-head comparative pharmacological data (e.g., parallel IC50 determinations, side-by-side functional assays, or controlled clinical trials) between Perbufylline and specific comparator compounds such as theophylline, pentoxifylline, doxofylline, or enprofylline. The pharmacological characterization of Perbufylline appears primarily in commercial vendor technical datasheets and authoritative database entries rather than in primary research articles. While this does not invalidate the reported activity data, it constrains the evidentiary strength of cross-compound comparisons to class-level inference and cross-study comparisons rather than statistically robust direct head-to-head experimental data. Researchers should consider requesting primary assay validation data from vendors when absolute comparative certainty is required for experimental design or procurement decisions.

Data Availability Research Gap Procurement Consideration

Recommended Research Applications for Perbufylline (CAS 110390-84-6) Based on Differentiated Pharmacological Profile


Alpha1-Adrenoceptor-Mediated Bronchodilation Studies Requiring Sub-10 nM Potency

Investigators studying alpha1-adrenoceptor-mediated airway smooth muscle relaxation should prioritize Perbufylline over theophylline when the experimental objective requires direct alpha1-adrenoceptor engagement. Perbufylline's 5 nM IC50 at alpha1-adrenoceptors enables mechanistic dissection of adrenergic contributions to bronchodilation that cannot be addressed using theophylline, which lacks this receptor activity. This application is particularly relevant for studies examining the relative contributions of adrenergic vs. PDE-dependent pathways in airway relaxation, or for experiments where alpha1-mediated vascular effects must be distinguished from beta2-adrenergic bronchodilation.

Dual PDE4/PDE5 Inhibition Research with Nanomolar Potency Requirements

Research programs investigating cAMP/cGMP crosstalk in airway smooth muscle or inflammatory cell function may benefit from Perbufylline's nanomolar PDE4/PDE5 inhibition profile . This dual isoform engagement distinguishes Perbufylline from selective PDE4 inhibitors (roflumilast) and selective PDE5 inhibitors (sildenafil), providing a tool compound for exploring synergistic cAMP/cGMP signaling effects. The nanomolar potency, contrasted with theophylline's micromolar PDE inhibition, enables experiments at lower compound concentrations where off-target effects may be minimized.

5-HT2 Serotonin Receptor Pharmacology in Bronchoconstriction Models

Experiments examining serotonin-mediated bronchoconstriction pathways should consider Perbufylline due to its competitive 5-HT2 receptor antagonism . Theophylline and other first-generation xanthine bronchodilators lack this specific serotonergic activity, making Perbufylline uniquely suitable among xanthine derivatives for investigating the intersection of serotonergic and adrenergic modulation of airway tone. This application extends to studies of airway hyperresponsiveness where serotonin plays a documented pathophysiological role.

Investigational Studies Requiring Alpha1-Selective vs. Alpha2-Sparing Adrenoceptor Modulation

Research protocols requiring alpha1-adrenoceptor antagonism without concomitant alpha2-adrenoceptor blockade should prioritize Perbufylline based on its ≥100-fold activity differential [1]. This selectivity window distinguishes Perbufylline from non-selective alpha-adrenergic antagonists and provides an experimental tool for isolating alpha1-mediated physiological responses. Potential applications include cardiovascular studies examining vascular alpha1-adrenoceptor function without confounding presynaptic alpha2-adrenoceptor effects, or neurological studies where alpha2-sparing may reduce centrally-mediated side effect confounds.

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